molecular formula C12H16N2O4 B8641648 diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

Cat. No.: B8641648
M. Wt: 252.27 g/mol
InChI Key: FGNIBUDBUFYDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

diethyl 2-[(pyrrol-1-ylamino)methylidene]propanedioate

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)10(12(16)18-4-2)9-13-14-7-5-6-8-14/h5-9,13H,3-4H2,1-2H3

InChI Key

FGNIBUDBUFYDDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNN1C=CC=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
0 (± 1) mol
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1.82 g
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Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 1H-pyrrole-1-amine (1 g, 0.012 mmol) and diethyl-2-(ethoxymethylene)malonate (3.16 g, 0.014 mmol) and the flask was equipped with a short path distillation condenser. The mixture was heated to 125° C. for 4 hr while collecting the ethanol distillate. After the reaction was complete as determined by TLC, the mixture was cooled to rt and hexanes was added to give a slurry. The mixture was filtered and the resulting solid was rinsed with additional hexanes and was dried to afford 2.6 g (85%) of a solid as the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm: 1.18-1.22 (m, 6H), 4.06-4.17 (m, 4H), 6.06 (t, J=2.4 Hz, 2H), 6.98 (t, J=1.6, 2.4 Hz, 2H), 7.84 (d, J=11.2 Hz, 1H), 11.24 (d, J=10.8 Hz, 1H). LCMS (Condition D): m/z 253+ve.
Quantity
1 g
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Reaction Step One
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3.16 g
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reactant
Reaction Step One
Name
Yield
85%

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